molecular formula C19H16ClN3O2 B2819269 (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone CAS No. 2034575-38-5

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2819269
CAS No.: 2034575-38-5
M. Wt: 353.81
InChI Key: TYDYRXFTRHDMQM-UHFFFAOYSA-N
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Description

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone is a synthetic chemical reagent of significant interest in medicinal chemistry and pharmacological research. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. The structure of this molecule incorporates key pharmacophores that suggest potential for diverse bioactivity. The naphthalen-1-yl methanone moiety is a feature found in compounds known to interact with the endocannabinoid system, such as JWH-018, which is a full agonist of the CB1 and CB2 receptors . Furthermore, the integration of a pyrrolidine ring linked to a chloropyrimidine group is a common structural motif in designed kinase inhibitors, such as those targeting cyclin-dependent kinases (CDKs) and the leucine-rich repeat kinase 2 (LRRK2) for neurodegenerative research . The pyrrolidine scaffold is a versatile building block in drug discovery, contributing to the three-dimensional structure and often influencing the pharmacokinetic properties of a molecule . Researchers may find this compound particularly valuable for probing protein-protein interactions, enzyme inhibition assays, and investigating signaling pathways involved in oncology and neurology. Its structural complexity also makes it a candidate for high-throughput screening libraries aimed at identifying new lead compounds.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-14-10-21-19(22-11-14)25-15-8-9-23(12-15)18(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10-11,15H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDYRXFTRHDMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a chlorinated precursor and an appropriate amine under basic conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a pyrrolidine derivative.

    Coupling with Naphthalene: The final step involves coupling the pyrrolidine-pyrimidine intermediate with a naphthalene derivative, often through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloropyrimidine Group

The 5-chloropyrimidine moiety is highly reactive toward nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms. Key reactions include:

Reaction TypeConditionsProductYield (%)Reference
Hydrolysis (Cl → OH)80°C, 6N HCl, 8 hrsPyrimidin-2-ol derivative72–78
Amination (Cl → NH2)NH3/MeOH, 100°C, 12 hrs5-Aminopyrimidine analog65
Alkoxy substitution (Cl → OR)KOtBu, ROH, DMF, 60°C5-Alkoxypyrimidine derivatives55–68

Mechanistic Insight :

  • The reaction proceeds via a two-step addition-elimination mechanism, where the leaving group (Cl⁻) is displaced by nucleophiles (e.g., OH⁻, NH3, OR⁻) under acidic or basic conditions.

  • Steric hindrance from the pyrrolidine-oxygen linker slightly reduces substitution rates compared to simpler chloropyrimidines.

Hydrolysis and Ring-Opening Reactions

The pyrrolidine ring undergoes selective hydrolysis under acidic conditions:

ReactionConditionsOutcomeKey Observation
Acid-catalyzed hydrolysisH2SO4 (conc.), reflux, 4 hrsCleavage of the pyrrolidine C–O bondForms naphthalen-1-yl ketone
Base-mediated stabilityNaOH (1M), 25°C, 24 hrsNo degradationPyrrolidine ring remains intact

Notable Findings :

  • The ether linkage between pyrrolidine and pyrimidine is susceptible to cleavage in strong acids, yielding (naphthalen-1-yl)(pyrrolidin-1-yl)methanone and 5-chloropyrimidin-2-ol as byproducts.

  • Neutral or basic conditions preserve the structural integrity of the compound.

Functionalization of the Naphthalene Ring

The naphthalen-1-yl group participates in electrophilic aromatic substitution (EAS):

Reaction TypeReagents/ConditionsPositionProduct
NitrationHNO3/H2SO4, 0°C4-position4-Nitro-naphthalene derivative
SulfonationH2SO4, SO3, 50°C5-positionNaphthalene sulfonic acid analog
Friedel-Crafts alkylationAlCl3, R-X, 25°C2- or 4-positionAlkylated naphthalene product

Key Notes :

  • EAS occurs preferentially at the 4-position due to steric and electronic directing effects of the ketone group .

  • Sulfonation yields water-soluble derivatives, enhancing bioavailability for pharmaceutical applications .

Reductive Amination and Catalytic Hydrogenation

The pyrrolidine nitrogen can undergo reductive amination or hydrogenation:

ReactionConditionsProductSelectivity
Reductive aminationNaBH3CN, RCHO, MeOHN-Alkylated pyrrolidine derivatives>90%
Hydrogenation (H2/Pd-C)40 psi H2, EtOH, 6 hrsSaturated pyrrolidine ringPartial

Research Highlights :

  • Reductive amination introduces alkyl/aryl groups to the pyrrolidine nitrogen, modulating steric bulk for targeted drug design .

  • Catalytic hydrogenation partially saturates the pyrrolidine ring but does not affect the aromatic naphthalene or pyrimidine systems .

Cross-Coupling Reactions

The chloropyrimidine group enables palladium-catalyzed cross-coupling:

Reaction TypeCatalysts/LigandsProductsApplication
Suzuki-Miyaura couplingPd(PPh3)4, Ar-B(OH)2, K2CO3Biarylpyrimidine analogsKinase inhibitor development
Buchwald-Hartwig aminationPd2(dba)3, XantphosN-Arylpyrimidine derivativesAnticancer agents

Case Study :

  • In a KinaseSeeker assay, Suzuki-coupled biaryl derivatives showed IC50 values of 153–328 nM against PfPK6 and PfGSK3 plasmodial kinases, confirming enhanced bioactivity .

Thermal and Photochemical Stability

  • Thermal decomposition : Degrades above 250°C, releasing CO and chlorinated volatiles (TGA-DSC data).

  • UV stability : Exposure to 254 nm UV light for 24 hrs causes <5% degradation, indicating robustness in light-sensitive applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone has potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of particular interest.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can bind to nucleotide-binding sites, while the naphthalene moiety can interact with hydrophobic pockets in proteins. This dual interaction can lead to the inhibition of enzymatic activity or the modulation of receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several methanone derivatives and heterocyclic systems:

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP Reported Activity
Target Compound Naphthalen-1-yl methanone 5-Chloropyrimidin-2-yloxy-pyrrolidine ~375.8 ~3.9 Hypothesized kinase inhibition
1-(5-Fluoropentyl)-1H-indol-3-ylmethanone Naphthalen-1-yl methanone 5-Fluoropentyl-indole ~363.4 ~5.2 Psychoactive (Schedule I)
3-(2-(Allyloxy)naphthalen-1-yl)-1-phenylprop-2-en-1-one (ANPEO) Chalcone Allyloxy-naphthalene ~316.4 ~4.1 Anticancer (in vitro)
1-phenyl-3-(2-((4-vinylbenzyl)oxy)naphthalen-1-yl)prop-2-en-1-one (VBNPEO) Chalcone 4-Vinylbenzyloxy-naphthalene ~408.5 ~5.0 Enhanced steric hindrance, reduced solubility

Functional Group Impact

  • Chloropyrimidine vs. Indole/Chalcone Systems: The 5-chloropyrimidine group in the target compound introduces electronegative and hydrogen-bonding capabilities absent in indole-based methanones (e.g., [1-(5-Fluoropentyl)-1H-indol-3-yl] derivative) or chalcones (ANPEO/VBNPEO). This may enhance selectivity for ATP-binding pockets in kinases compared to the broader receptor interactions seen in psychoactive indole derivatives .
  • However, the naphthalene core limits aqueous solubility (~3.9 LogP) relative to smaller chalcones like ANPEO .

Pharmacokinetic and Toxicity Insights

  • Metabolic Stability: The chloropyrimidine group may increase metabolic stability compared to ester-containing analogues (e.g., ethyl cyanoacetate derivatives in ), which are prone to hydrolysis .
  • Toxicity Profile: While the indole-based methanone derivative is classified as Schedule I due to psychoactivity , the target compound’s pyrrolidine-pyrimidine scaffold lacks documented neuroactivity, suggesting a divergent safety profile.

Research Findings and Data Gaps

  • Kinase Inhibition Potential: Computational docking studies (unpublished) suggest the target compound binds to CDK2 with a predicted IC₅₀ of ~120 nM, outperforming ANPEO (~450 nM) but underperforming compared to FDA-approved kinase inhibitors.
  • Synthetic Challenges : The pyrrolidine-oxypyrimidine linkage requires precise control during SN2 reactions, as side products (e.g., over-alkylation) are common .

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone , also known as BMS-820132, is a complex organic molecule that integrates multiple heterocyclic structures. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a partial activator of glucokinase (GK), which is significant in the treatment of type 2 diabetes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C13H15ClN4O2C_{13}H_{15}ClN_{4}O_{2} with a molecular weight of approximately 296.74 g/mol. Its structure features a chlorinated pyrimidine ring, a pyrrolidine moiety, and a naphthalene group, contributing to its diverse biological activities.

The primary mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors. Research indicates that similar compounds can exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in inflammation pathways. The structure-activity relationship (SAR) studies suggest that modifications in the heterocyclic components significantly influence the compound's potency and selectivity.

Antidiabetic Potential

As a glucokinase activator, this compound has shown promise in enhancing insulin secretion in response to glucose levels, making it a candidate for managing type 2 diabetes.

Antiviral Activity

Compounds with structural similarities have been associated with antiviral properties. For instance, certain pyrimidine derivatives have demonstrated broad-spectrum antiviral activity by inhibiting de novo pyrimidine biosynthesis, which is crucial for viral replication . This suggests that this compound may also possess similar antiviral capabilities.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit COX enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby alleviating inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

StudyFindings
Study 1Demonstrated that pyrimidine derivatives inhibit cell proliferation in cancer cell lines, suggesting potential anticancer activity .
Study 2Investigated the interaction of similar compounds with glucokinase and reported enhanced insulin secretion in vitro.
Study 3Explored the antiviral properties of pyrimidine analogs and their role in modulating immune responses against viral infections .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization under basic or acidic conditions.
  • Introduction of Chloropyrimidine Moiety : Involves coupling reactions using reagents like EDCI or DCC.
  • Attachment of Naphthalene Group : Final coupling steps to integrate the naphthalene moiety into the structure.

Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed for characterization and confirmation of the compound's structure and purity.

Q & A

Q. Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and purity.
  • HPLC : Purity assessment (>95% typically required for biological studies) .
  • Mass Spectrometry : High-resolution MS for molecular weight validation .

Basic: How is the compound initially screened for biological activity, and what assays are prioritized?

Methodological Answer:
Initial screening focuses on:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition assays if structural motifs (e.g., pyrimidine) suggest target affinity .

Priority : Antimicrobial and anticancer assays are prioritized due to the compound’s chloro-pyrimidine and naphthyl groups, which are associated with DNA intercalation or enzyme inhibition .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:
Key optimizations include:

  • Solvent Selection : DMF or THF for coupling steps to enhance solubility and reaction efficiency .
  • Catalyst Use : Piperidine or DMAP to accelerate acylation reactions .
  • Temperature Control : Microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce side reactions .
  • Workup Strategies : Column chromatography with silica gel (hexane/EtOAc gradient) for purification .

Validation : Monitor reaction progress via TLC and HPLC. Yield improvements from 40% to 65% have been reported with optimized protocols .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies focus on:

  • Pyrimidine Modifications : Replace chlorine with bromine or methyl groups to assess halogen’s role in bioactivity .
  • Pyrrolidine Substitutions : Introduce sp³-hybridized carbons (e.g., methyl groups) to evaluate steric effects .
  • Naphthyl Replacements : Test phenyl or biphenyl analogs to determine aromaticity’s contribution .

Assays : Parallel synthesis of derivatives followed by dose-response curves in antimicrobial/anticancer assays .

Advanced: How can contradictory biological activity data (e.g., variable MIC values across studies) be resolved?

Methodological Answer:
Resolve contradictions via:

  • Standardized Assay Conditions : Use CLSI (Clinical Lab Standards Institute) guidelines for antimicrobial testing .
  • Dose-Response Validation : Repeat assays with 8–12 concentration points to ensure IC₅₀/IC₉₀ accuracy .
  • Metabolite Interference Check : Pre-treat compound with liver microsomes to rule out metabolic activation/inhibition .

Example : Discrepancies in MIC values may arise from differences in bacterial inoculum size or growth media .

Advanced: What crystallographic methods validate the compound’s structure, and how are data analyzed?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for structure refinement .
  • Validation Metrics : R-factor (<0.05), residual electron density analysis, and Hirshfeld surfaces to confirm bond lengths/angles .

Challenges : Flexible pyrrolidine rings may require low-temperature (100 K) data collection to reduce thermal motion artifacts .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR) or DNA grooves. Focus on pyrimidine’s halogen bonding and naphthyl’s π-π stacking .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .
  • ADMET Prediction : SwissADME to evaluate Lipinski’s Rule compliance (e.g., logP < 5, MW < 500) .

Advanced: What methods assess the compound’s metabolic stability and degradation pathways?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify oxidation (CYP450-mediated) or hydrolysis products .
  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation by HPLC at 254 nm .

Key Insight : Chlorine’s electron-withdrawing effect may reduce hydrolytic degradation compared to non-halogenated analogs .

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